![molecular formula C6H4N2OS B095964 Thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 16234-10-9](/img/structure/B95964.png)
Thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are a class of compounds that have garnered interest due to their pharmacological properties. These compounds have been synthesized through various methods, often aiming to improve yield, reduce reaction times, and create more environmentally friendly processes. The derivatives have shown potential in pharmacological screening, exhibiting analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities . Additionally, they have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), which is a target for cancer therapy . The versatility of these compounds is further demonstrated by their ability to inhibit cancer cell growth, with some showing selectivity towards certain cancer cell lines without toxicity to normal cells .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved through various innovative methods. One approach utilized heteropoly acid H3PW12O40 as a catalyst, offering high yields and a recyclable catalyst . Another method reported a one-step synthesis via a catalytic four-component reaction, which is a greener approach that reduces catalyst loading and simplifies purification . Additionally, a one-pot synthesis from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones has been developed, leading to compounds that selectively inhibit cancer cell growth . A solvent-free synthesis catalyzed by POCl3 has also been reported, which is efficient and environmentally friendly .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored to understand the influence of structural modifications on biological activity. The structure-activity relationships (SAR) of thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of CDK4 have been studied, with modifications to the heteroaryl moiety at the hydrazone leading to variations in potency and selectivity . The crystal structure determination of tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives has provided insights into the molecular geometry and conformation, which are important for the self-assembly of molecules in crystals .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often include cyclization and condensation steps. For instance, the Gewald reaction followed by a condensation-cyclization reaction has been used to synthesize thieno[2,3-d]pyrimidin-4-amines . The aza-Wittig reaction followed by base-catalyzed cyclization has been employed to create tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives . These reactions are crucial for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core and for introducing various substituents that affect biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are characterized using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectroscopy . These techniques confirm the formation of the compounds and provide detailed information about their structure. The antimicrobial activity of these derivatives has been screened, showing weak to moderate activity against tested microorganisms . The compounds' ability to form 3D supramolecular architectures in crystals through stacking interactions and hydrogen bonds has also been observed .
Scientific Research Applications
Pharmacophores in Medicinal Chemistry : Thieno[3,2-d]pyrimidin-4(3H)-ones are significant pharmacophores, used in drug discovery for various diseases including cancer, infectious diseases, convulsions, diabetes, central nervous system disorders, and osteoporosis (Islam & Quadery, 2021).
Antimicrobial and Antifungal Activity : These compounds have shown effectiveness against bacterial strains like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, as well as fungal species like Candida albican (R. et al., 2016). They also exhibit selective activity against Gram-positive bacteria and moderate antifungal activity (Candia et al., 2017).
Cancer Cell Growth Inhibition : Certain derivatives are synthesized as selective inhibitors of cancer cell growth, with some compounds showing potent activity against lung and breast cancer cell lines (Zhang et al., 2019).
Enzyme Inhibition : These compounds are used in the discovery of new phosphodiesterase 7 (PDE7) inhibitors, showing significant enzyme selectivity and cellular efficacy (Kawai et al., 2014).
Synthesis in Organic Chemistry : Thieno[3,2-d]pyrimidin-4(3H)-ones are useful in organic chemistry as building blocks for synthesizing various compounds. Methods for their synthesis have been developed, emphasizing green chemistry and step economy (Shi et al., 2018).
Development of New Synthetic Routes : Novel synthetic routes for the construction of thieno[3,2-d]pyrimidin-4(3H)-ones are being explored, which complement other approaches to this chemical scaffold (Peat et al., 2006).
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidin-4(3H)-one, also known as thieno[3,2-d]pyrimidin-4-ol, has been found to have significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These mycobacteria are the primary targets of this compound. In addition, it has been reported that thieno[3,2-d]pyrimidin-4-amine derivatives can inhibit Cytochrome bd oxidase (Cyt-bd) , which is an attractive drug target in Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its targets, leading to significant antimycobacterial activity . The inhibition of Cyt-bd by thieno[3,2-d]pyrimidin-4-amine derivatives suggests that these compounds may interfere with the energy metabolism of the mycobacteria .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the energy metabolism of the mycobacteria, given the compound’s inhibitory effect on Cyt-bd . Cyt-bd is a terminal oxidase in the respiratory chain of mycobacteria, and its inhibition can disrupt the energy production of the bacteria, leading to their death .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach its targets within the mycobacteria
Result of Action
The result of this compound’s action is the significant inhibition of mycobacterial growth . This is likely due to the disruption of the bacteria’s energy metabolism caused by the inhibition of Cyt-bd . The compound’s action results in significant antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of Cyt-bd can vary among different strains of mycobacteria , potentially affecting the compound’s efficacy Additionally, factors such as pH, temperature, and the presence of other substances can influence the stability and action of the compound
properties
IUPAC Name |
3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKGWRBZNOIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375262 | |
| Record name | Thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16234-10-9 | |
| Record name | Thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Thieno[3,2-d]pyrimidin-4(3H)-ones have demonstrated promising activity against various targets, including:
- Phosphodiesterase 7 (PDE7): This enzyme is involved in intracellular signaling by regulating cyclic nucleotide levels. Inhibiting PDE7 has been explored as a potential strategy for treating inflammatory diseases, cancer, and neurological disorders. [, , ]
- Melanin-Concentrating Hormone Receptor 1 (MCHR1): This receptor plays a role in energy homeostasis and appetite regulation. Antagonizing MCHR1 is a promising avenue for developing anti-obesity drugs. [, ]
- Clostridium difficile: These bacteria are a major cause of healthcare-associated infections. Novel thieno[3,2-d]pyrimidin-4(3H)-ones have shown potent inhibitory activity against C. difficile. []
- Antitumor Activity: Certain derivatives demonstrate anticancer properties, targeting various cancer cell lines. [, , ]
- Antihyperlipaemic Activity: Some thieno[3,2-d]pyrimidin-4(3H)-ones exhibit lipid-lowering effects, making them potential candidates for treating dyslipidemia. [, ]
A: Substitutions at various positions on the thieno[3,2-d]pyrimidin-4(3H)-one ring significantly influence target selectivity. For example, introducing specific groups at the 2-position can enhance selectivity towards PDE7 over other PDE isoforms. [, , , ] Similarly, modifications at the 6- and 7-positions can modulate activity and selectivity for MCHR1. [, ]
ANone: The molecular formula of this compound is C6H4N2OS, and its molecular weight is 152.18 g/mol.
A: Researchers frequently employ techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structure of these compounds. Elemental analysis is also utilized to confirm the elemental composition. [, , , , , , , , , , ]
A: Studies have shown that the nature of the substituent at the 2-position significantly influences activity. For instance, bulky alkyl groups or cyclic amines at this position often contribute to enhanced potency against targets like PDE7. [, , ] Additionally, the presence of heteroatoms within the 2-substituent can further modulate activity and selectivity. []
ANone: Several approaches have been developed, including:
- Condensation Reactions: These reactions often involve reacting 3-aminothiophene-2-carboxylates or their derivatives with various reagents such as formamide, chloroformamidine hydrochloride, or isothiocyanates. [, , , , , , ]
- Cyclization Reactions: Intramolecular cyclizations of appropriately functionalized thienopyridine or thienopyrimidine intermediates offer another route to these compounds. [, , , , , ]
- One-Pot Multistep Reactions: These efficient procedures combine multiple synthetic steps into a single reaction vessel, streamlining the synthesis of diverse thieno[3,2-d]pyrimidin-4(3H)-ones. [, , , ]
ANone: These compounds possess various reactive sites amenable to further modification.
- N-Alkylation/Arylation: The nitrogen atoms within the pyrimidine ring can be alkylated or arylated to introduce diverse substituents. [, , , ]
- Halogenation: Introducing halogens like chlorine at the 4-position of the this compound core provides a handle for subsequent cross-coupling reactions, enabling the installation of various aryl or heteroaryl groups. [, , ]
- Sulfonamide Formation: Reacting the 3-amino group with sulfonyl chlorides provides access to sulfonamide derivatives, a common motif in medicinal chemistry. []
A: Computational methods like molecular docking have been valuable in predicting the binding modes and interactions of these compounds with their targets. [] Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into how specific structural features influence biological activity, aiding in the design of more potent and selective derivatives. [, , ]
A: While specific stability data may vary depending on the substituents present, certain derivatives exhibit good stability in simulated gastric and intestinal fluids, suggesting potential for oral administration. [] Further research is crucial to fully characterize stability profiles and identify potential degradation pathways under different conditions. []
ANone: Various approaches can be explored to optimize their pharmaceutical properties:
A: Researchers utilize various in vitro assays, including enzyme inhibition assays for targets like PDE7 [, , , ], cell-based assays to evaluate antiproliferative activity against cancer cell lines [, , ], and antimicrobial susceptibility testing against bacterial strains like C. difficile. []
A: Yes, promising candidates have progressed to in vivo studies. For instance, MCHR1 antagonists based on the this compound scaffold have shown efficacy in rodent models of obesity, demonstrating weight loss and improved metabolic parameters. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




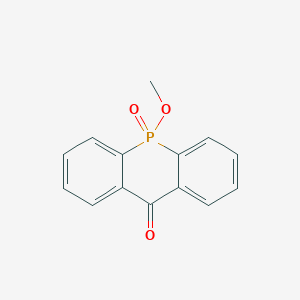

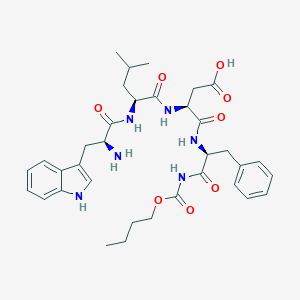
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
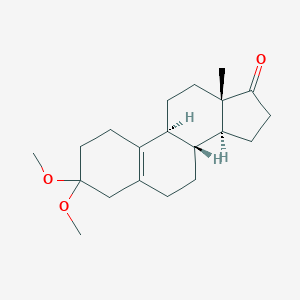
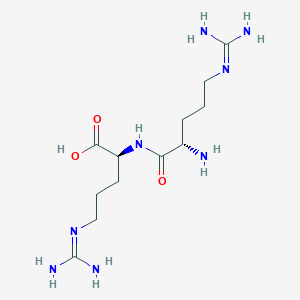


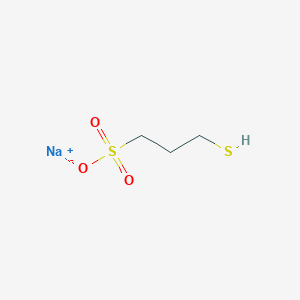
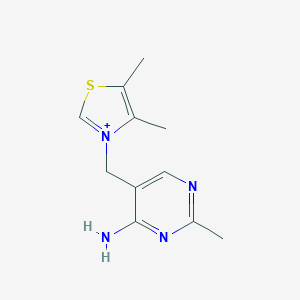

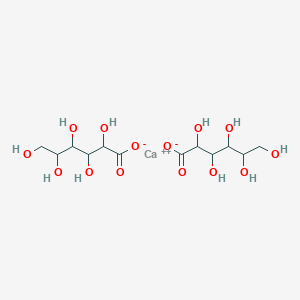
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)